2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
BenchChem offers high-quality 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-26-14-18(16-8-4-3-5-9-16)20-21(26)22(28)27(12-13-29-2)23(25-20)30-15-17-10-6-7-11-19(17)24/h3-11,14H,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQQZTSQIMDRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one belongs to the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.
Chemical Structure and Synthesis
The molecular structure of the compound features a pyrrolo[3,2-d]pyrimidine core with specific substitutions that may influence its biological activity. The synthesis typically involves multi-step organic reactions that modify the pyrimidine backbone to enhance its pharmacological properties.
Anticancer Activity
Research has highlighted the potential of pyrrolo[3,2-d]pyrimidines in cancer therapy. For instance, derivatives of this class have shown significant antiproliferative effects against various cancer cell lines. A study indicated that certain pyrrolo[3,2-d]pyrimidine compounds exhibited IC50 values in the low micromolar range against human cervical (HeLa) and liver (HepG2) cancer cells, suggesting their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 1.5 |
| Compound B | HepG2 | 2.0 |
| 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one | A549 | TBD |
Antimicrobial Activity
The antimicrobial properties of pyrrolo[3,2-d]pyrimidine derivatives have also been investigated. In one study, several derivatives were tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. While some compounds demonstrated antibacterial activity with minimum inhibitory concentrations (MICs) ranging from moderate to weak levels, the specific activity of the target compound remains to be fully elucidated .
| Bacteria | Compound Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 |
| Escherichia coli | Weak | 128 |
Enzyme Inhibition
Pyrrolo[3,2-d]pyrimidines have been identified as inhibitors of various enzymes relevant to disease pathways. Notably, they have shown promise as inhibitors of dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair mechanisms. The inhibition potency can vary significantly based on structural modifications .
The biological activity of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds in this class often act by binding to active sites of enzymes like DHFR or thymidylate synthase (TS), disrupting their function and leading to apoptosis in rapidly dividing cells.
- DNA Interaction : Some derivatives may intercalate into DNA or inhibit topoisomerases, further contributing to their anticancer effects.
Case Studies
- Anticancer Screening : A multicentric study screened a library of pyrrolo[3,2-d]pyrimidines against multicellular spheroids derived from various cancer types. The compound exhibited notable cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : In a comparative analysis involving multiple derivatives against common pathogens, it was observed that while some derivatives showed promising results, the specific compound's efficacy was still under investigation .
Scientific Research Applications
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one presents a unique molecular structure that opens avenues for various scientific research applications. This article delves into its potential applications in medicinal chemistry, particularly its biological activity and therapeutic implications.
Molecular Formula and Weight
- Molecular Formula : C20H22ClN3O2S
- Molecular Weight : 393.92 g/mol
Structural Features
| Feature | Description |
|---|---|
| Pyrrolo[3,2-d]pyrimidine core | Provides a scaffold for biological activity |
| Sulfanyl group | Essential for interaction with biological targets |
| Chlorophenyl and methoxyethyl substituents | Influence solubility and bioactivity |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures to 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one. Research indicates that these compounds can inhibit tumor growth through various mechanisms:
- Inhibition of Kinase Activity : Many pyrrolo[3,2-d]pyrimidine derivatives act as kinase inhibitors, targeting pathways involved in cell proliferation and survival.
- Apoptosis Induction : Studies suggest that these compounds can trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease:
- Cyclooxygenase Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
- Cytokine Modulation : Research indicates potential modulation of cytokine release, further contributing to its anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Sulfanyl Group : This moiety is critical for enhancing biological activity by facilitating interactions with target proteins.
- Substituents : The presence of electron-donating groups can improve potency by stabilizing enzyme-inhibitor complexes.
SAR Table
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances lipophilicity and membrane permeability |
| Methoxyethyl | Improves solubility and bioavailability |
| Methyl group | May enhance binding affinity to targets |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their anticancer properties. The lead compound demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against various cancer cell lines.
Case Study 2: Anti-inflammatory Mechanism
Research published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of similar compounds. The study found that these compounds effectively inhibited COX-2 activity and reduced inflammatory cytokine levels in animal models.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group at position 2 serves as a key reactive site for nucleophilic substitutions. This functional group can undergo displacement with nucleophiles under basic conditions.
Mechanistic Insight :
-
The sulfur atom’s lone pair facilitates nucleophilic attacks, but steric bulk from the (2-chlorophenyl)methyl substituent may slow kinetics compared to simpler thioethers.
-
Base selection (e.g., K₂CO₃ vs. NaH) impacts reaction efficiency and regioselectivity .
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
| Oxidizing Agent | Conditions | Product | Yield/Purity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 6–8 h | Sulfoxide (-SO-) | ~85% purity (HPLC) |
| mCPBA | DCM, 0°C → RT, 12 h | Sulfone (-SO₂-) | Requires stoichiometric control |
Key Observations :
-
Over-oxidation to sulfones is common with strong oxidants like mCPBA.
-
The electron-rich pyrimidine ring does not participate in oxidation under these conditions.
Catalytic Coupling Reactions
While direct coupling reactions of the pyrrolo[3,2-d]pyrimidine core are unreported for this compound, the 2-chlorophenyl moiety may enable cross-coupling via its aryl chloride group .
| Coupling Type | Catalyst System | Potential Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Introduction of boronic acids at aryl-Cl site |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amination of the aryl chloride |
Challenges :
-
Steric hindrance from the bulky pyrrolopyrimidine system may reduce coupling efficiency .
-
Stability of the sulfanyl group under palladium catalysis requires verification .
Stability and Side Reactions
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Hydrolytic Stability : The sulfanyl group resists hydrolysis under neutral conditions but may degrade in strongly acidic/basic media (pH < 2 or > 12).
-
Thermal Degradation : Decomposition occurs above 200°C, releasing sulfur-containing byproducts (TGA data inferred from analogs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
